molecular formula C15H15NO3S B5804889 N-[(2,4-dimethylphenyl)sulfonyl]benzamide

N-[(2,4-dimethylphenyl)sulfonyl]benzamide

Cat. No. B5804889
M. Wt: 289.4 g/mol
InChI Key: KPJWBVMGUICXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,4-dimethylphenyl)sulfonyl]benzamide, commonly known as DBSO, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. DBSO is a sulfonamide derivative that has been synthesized through several methods and has shown promising results in scientific research applications.

Mechanism of Action

DBSO's mechanism of action involves its binding to the catalytic site of the proteasome, leading to the inhibition of proteasome activity. DBSO has been found to bind to the β5 subunit of the proteasome, which is responsible for the chymotrypsin-like activity of the proteasome. This binding leads to the accumulation of unwanted proteins, inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
DBSO has been found to have several biochemical and physiological effects. In addition to its proteasome inhibitory activity, DBSO has been found to induce cell cycle arrest and inhibit angiogenesis, the process of forming new blood vessels. DBSO has also been found to induce autophagy, a process of cellular degradation, leading to the death of cancer cells.

Advantages and Limitations for Lab Experiments

DBSO's advantages for lab experiments include its relatively low cost and easy synthesis method. However, DBSO's limitations include its low solubility in water, which can make it difficult to use in certain experiments. DBSO's stability in different conditions also needs to be studied further to determine its suitability for long-term experiments.

Future Directions

DBSO's potential use in cancer treatment has opened up several future directions for research. These include studying its efficacy in combination with other cancer treatments, determining its toxicity levels, and studying its effects on different types of cancer cells. DBSO's potential use in other fields, such as neurodegenerative diseases and inflammatory disorders, also needs to be explored further.
Conclusion
In conclusion, DBSO is a promising chemical compound that has gained attention in the scientific community due to its potential use in various fields. DBSO's synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to determine the full potential of DBSO in various scientific research applications.

Synthesis Methods

DBSO can be synthesized through several methods, including the reaction of 2,4-dimethylbenzenesulfonyl chloride with benzamide in the presence of a base such as triethylamine. Another method involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-aminobenzamide in the presence of a base such as potassium carbonate. The yield of DBSO through these methods varies between 50-90%.

Scientific Research Applications

DBSO has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of DBSO is its use as a proteasome inhibitor. Proteasomes are responsible for degrading unwanted or damaged proteins in cells, and their inhibition has been shown to have therapeutic potential in cancer treatment. DBSO has been found to inhibit the proteasome activity, leading to the accumulation of unwanted proteins and ultimately inducing apoptosis in cancer cells.

properties

IUPAC Name

N-(2,4-dimethylphenyl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-11-8-9-14(12(2)10-11)20(18,19)16-15(17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJWBVMGUICXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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